molecular formula H4NNiO4S- B8701638 Nickel ammonium sulphate

Nickel ammonium sulphate

Cat. No.: B8701638
M. Wt: 172.80 g/mol
InChI Key: FWMACKPUDNZVNG-UHFFFAOYSA-M
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Description

Nickel ammonium sulphate is a useful research compound. Its molecular formula is H4NNiO4S- and its molecular weight is 172.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

H4NNiO4S-

Molecular Weight

172.80 g/mol

IUPAC Name

azanium;nickel;sulfate

InChI

InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4)/p-1

InChI Key

FWMACKPUDNZVNG-UHFFFAOYSA-M

Canonical SMILES

[NH4+].[O-]S(=O)(=O)[O-].[Ni]

Origin of Product

United States

Foundational Concepts and Historical Context of Double Sulphate Salts

Double sulphate salts are crystalline compounds that contain two different cations, one typically monovalent and the other divalent, along with the sulphate anion. wikipedia.orgunacademy.com These salts are not simple physical mixtures of two individual salts but are distinct chemical entities with a unique crystal lattice. unacademy.com When dissolved in water, however, they typically dissociate completely into their constituent ions. wikipedia.orggalaxy.ai

A prominent class of double sulphate salts is the Tutton's salts, which possess the general formula M'₂M''(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal cation. wikipedia.orgodu.edu Nickel ammonium (B1175870) sulphate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a classic example of a Tutton's salt. chemiis.com

The study of double sulphate salts has a rich historical background. They are sometimes referred to as "schönites" after the naturally occurring mineral schönite (K₂Mg(SO₄)₂·6H₂O). wikipedia.orgwikiwand.com The extensive characterization of a wide array of these salts was carried out by Alfred Edwin Howard Tutton around the year 1900, leading to the eponym "Tutton's salts". wikipedia.orgodu.eduwikiwand.com Historically, these salts were of considerable importance due to their ability to be prepared in high purity, which made them valuable as reliable reagents and standards in spectroscopy. wikipedia.orgodu.eduwikiwand.com

Significance of Nickel Ammonium Sulphate in Contemporary Chemical Research

Nickel ammonium (B1175870) sulphate continues to be a subject of interest in modern chemical research due to its diverse applications and intriguing properties. Its primary uses lie in the fields of electroplating and catalysis. In electroplating, it serves as a key component in nickel plating baths, contributing to uniform and corrosion-resistant coatings on metal surfaces. chemiis.com As a precursor, it is utilized in the synthesis of nickel catalysts that are employed in various chemical transformations, including hydrogenation reactions. chemiis.com

Furthermore, research has explored its utility in other specialized areas. For instance, its crystalline form has been investigated for potential use as an ultraviolet (UV) filter. google.com Studies have also delANO into its application in hydrometallurgical processes for the recovery of nickel from various sources, including low-grade ores and industrial waste solutions. researchgate.netmdpi.comgoogle.com The compound's thermal stability and solubility characteristics are key factors driving these research endeavors. google.combac-lac.gc.ca

Overarching Research Objectives and Scholarly Inquiry Directions

Advanced Crystal Growth Techniques for this compound

The fabrication of high-quality this compound crystals, particularly large single crystals, necessitates the use of specialized growth techniques that allow for careful control over the crystallization process. Solution-based methods and gel growth techniques are two prominent approaches.

Solution-based methods are the most common approaches for crystallizing this compound, relying on the principle of creating a supersaturated solution from which the solid phase can precipitate in a controlled manner. These methods typically begin by dissolving stoichiometric amounts of nickel(II) sulphate and ammonium sulphate in water. laboratorynotes.com

The slow evaporation technique is a straightforward and widely used method for growing high-quality single crystals. In this process, a saturated or slightly undersaturated solution of this compound is prepared and left undisturbed in a controlled environment, often at room temperature. The solvent, typically water, is allowed to evaporate slowly, which gradually increases the solute concentration, leading to supersaturation and subsequent crystal nucleation and growth. researchgate.net

Good quality, optically transparent crystals have been harvested over a growth period of 10 to 21 days using this method. researchgate.netnih.gov The solution is often covered with a perforated lid to control the rate of evaporation, preventing rapid crystallization that can lead to smaller, less perfect crystals. researchgate.net

Controlled cooling crystallization is another powerful technique that leverages the temperature-dependent solubility of this compound. A saturated solution is prepared at an elevated temperature and then cooled at a precisely controlled rate. google.com As the temperature decreases, the solubility of the salt drops, creating the necessary supersaturation for crystal growth.

This method allows for the growth of large single crystals suitable for specific applications, such as ultraviolet filters. google.com Research has demonstrated that seeding the solution with small, pre-existing crystals can trigger the nucleation process and provide a surface for further organized crystal growth, which can significantly increase the crystal output yield. researchgate.netnih.gov

Table 1: Research Findings on Controlled Cooling Crystallization of this compound

Parameter Value/Range Source
Growth Method Aqueous Solution Cooling google.com
Temperature Range 65°C cooling to 30°C google.com
Temperature Control ±0.05°C google.com
pH 4-5 google.com
Seed Crystals Spontaneously formed small crystals google.com
Crystal Rotation 30 rpm (positive inversion) google.com
Growth Rate 2-3 mm/day google.com

The gel growth technique offers an alternative to conventional solution growth, particularly for obtaining high-quality single crystals at ambient temperatures. ias.ac.in This method involves creating a silica (B1680970) gel medium, typically by acidifying a sodium metasilicate (B1246114) solution. ias.ac.inscholarsresearchlibrary.com The reactants are then allowed to diffuse through the gel, where they meet and react to form the less soluble this compound, which crystallizes within the gel matrix. ias.ac.in

Both single and double diffusion methods can be employed. In a single diffusion setup, one reactant is incorporated into the gel, and the other is carefully layered on top as a supernatant solution. ias.ac.inscholarsresearchlibrary.com In double diffusion, the gel separates the two reactant solutions. The gel medium slows down diffusion and suppresses convective currents, leading to a more controlled reaction and the growth of well-defined crystals. mdpi.com Studies have shown that parameters such as the pH of the gel, its density, and its aging period significantly impact the nucleation and quality of the resulting crystals. ias.ac.in

Table 2: Parameters for Gel Growth of this compound Crystals

Parameter Condition/Observation Source
Gel Type Sodium Metasilicate ias.ac.inscholarsresearchlibrary.com
Acidification Sulfuric Acid ias.ac.inscholarsresearchlibrary.com
Final pH 4.36 scholarsresearchlibrary.com
Reactant Diffusion Supernatant ammonium sulphate added over gel containing nickel sulphate scholarsresearchlibrary.com
Effect of pH Increase in pH reduces the number of nuclei ias.ac.in
Effect of Gel Density Increase in density reduces the number of nuclei ias.ac.in
Effect of Gel Ageing Increase in ageing time reduces the number of nuclei ias.ac.in

The successful synthesis of well-defined this compound crystals is critically dependent on the meticulous control of several growth parameters.

Temperature: Temperature plays a dual role in the crystallization process. The solubility of this compound increases with temperature, a property exploited in controlled cooling crystallization. google.com Furthermore, the rate of nucleation has been observed to increase with temperature over the range of 0–35 °C. researcher.life For specific applications requiring high-quality single crystals, a growth temperature window of 30°C to 65°C is often utilized. google.com However, crystallization is also possible at much lower temperatures, even down to -5°C. google.com

pH: The pH of the crystallization solution is a crucial factor. An acidic medium is commonly employed, with a pH range of 4-5 being optimal for growing high-quality single crystals via the aqueous solution cooling method. google.com In gel growth techniques, a pH of 4.36 has been successfully used. scholarsresearchlibrary.com The acidification of the initial solution of nickel and ammonium sulfates is a common step in the synthesis process. nih.gov

Supersaturation: Supersaturation is the fundamental driving force for both the nucleation and growth of crystals. nih.gov Its effect on the rate of nucleation is considered dominant compared to other factors like temperature and agitation. researcher.life The level of supersaturation can determine the nucleation mechanism itself. Studies have identified different mechanisms based on the supersaturation ratio (S): for unseeded solutions, homogeneous nucleation appears to occur at high supersaturations (S > 1.8), while heterogeneous nucleation is observed at lower supersaturations (S < 1.3). rsc.org

The formation of this compound crystals proceeds through the fundamental stages of nucleation (the birth of new crystal nuclei) and subsequent crystal growth. The kinetics of these processes dictate the final crystal size distribution and quality.

The rate of nucleation has been described by the empirical relationship J = k_n(Δc)^n, where 'J' is the nucleation rate, 'k_n' is a rate constant, 'Δc' is the supersaturation, and 'n' is the "order" of the nucleation process. rsc.org Experimental studies have determined different values of 'n' for various nucleation mechanisms.

Table 3: Empirical Order of Nucleation for this compound

Nucleation Mechanism Order of Nucleation ('n') Source
Homogeneous (unseeded, S > 1.8) 3.2 rsc.org
Heterogeneous (unseeded, S < 1.3) 2.0 rsc.org
Secondary (seeded) 1.1 rsc.org

Research into the crystallization of nickel sulfate (B86663) in the presence of ammonium ions has provided further insight. researchgate.netnih.gov When ammonium ion concentration is low, a competing process between Ni²⁺ and NH₄⁺ ions to bind with SO₄²⁻ can decrease the crystal growth rate and yield. researchgate.netnih.gov However, at higher concentrations, ammonium ions are incorporated into the crystal structure to form the double salt, (NH₄)₂Ni(SO₄)₂·6H₂O. researchgate.netnih.gov This formation of the double salt leads to a reduction in the solute's solubility, which in turn increases the supersaturation and results in a higher crystal output yield and a faster growth rate. researchgate.netnih.gov While classical nucleation theory provides a good framework, some experimental results show discrepancies that can be explained by considering the variation of crystal surface energy with temperature and the influence of heterogeneous nucleation. researcher.life

Solution-Based Growth Methods

Sustainable Production and Resource Recovery Processes

The drive towards a circular economy has spurred research into recovering valuable materials from waste products. This compound can be sustainably produced through innovative processes that utilize industrial effluents and even biomass as raw materials.

Phytomining, or agromining, is an emerging technology that uses hyperaccumulator plants to extract metals from soils rich in minerals that are not economically viable for traditional mining. tandfonline.comyoutube.com These "metal crops" absorb high concentrations of metals like nickel into their tissues. youtube.com The harvested biomass, considered a "bio-ore," is then processed to recover the metal. youtube.comscholarsresearchlibrary.com

The process typically involves the following steps:

Harvesting and Ashing: The hyperaccumulator plants, such as Odontarrhena muralis or Alyssum bertolonii, are harvested and incinerated to produce an ash rich in nickel oxide. scholarsresearchlibrary.comyoutube.comresearchgate.net This ashing process significantly reduces the biomass volume. youtube.com

Hydrometallurgical Extraction: The nickel-rich ash is then subjected to hydrometallurgical treatment. This involves leaching the ash with an acid, commonly sulphuric acid (H₂SO₄), to dissolve the nickel oxide and bring the nickel into an aqueous solution as nickel sulphate (NiSO₄). youtube.comscholarsresearchlibrary.comyoutube.com

Purification and Crystallization: The resulting nickel sulphate solution is purified to remove other metallic impurities. Following purification, ammonium sulphate ((NH₄)₂SO₄) is added to the concentrated nickel sulphate solution. tandfonline.comyoutube.comscholarsresearchlibrary.com This leads to the crystallization of this compound hexahydrate. The crystals are then separated, washed, and dried. youtube.com

A study on the wild population of Odontarrhena muralis from Serbia, which had an average nickel content of up to 3.3 g/kg, demonstrated the feasibility of this process. The mass yield of this compound crystals from the crude ash was approximately 12%, with an average purity of 73%. youtube.com Further optimization of the purification process has the potential to yield crystals of higher purity, thereby enhancing the economic viability of this phytomining practice. youtube.com

Table 1: Nickel Content and Yield from Phytomining

Plant Species Nickel Content in Plant (g/kg) Product Crystal Yield from Ash Crystal Purity

Industrial processes, such as electroplating and metal refining, generate effluents containing significant concentrations of nickel. Recovering nickel from these waste streams not only mitigates environmental pollution but also provides a valuable secondary source of the metal.

One method for recovering nickel as this compound involves treating spent chemical nickel plating solutions. A patented process outlines the following steps:

Solution Preparation: A spent chemical nickel plating solution, containing nickel(II) ions, is heated.

Reagent Addition: Ammonium sulphate is dissolved into the heated solution, followed by the addition of concentrated sulphuric acid to adjust the pH.

Crystallization: The solution is then allowed to cool and stand for a period, during which this compound hexahydrate crystallizes.

Separation and Drying: The precipitated crystals are separated from the solution, typically by filtration, and then dried.

In a specific example of this process, a spent solution with a nickel(II) concentration of 6.3 g/L was treated. The addition of 44.6 g of ammonium sulphate and 3.0 ml of concentrated sulphuric acid per 100 ml of the spent solution, followed by crystallization over 25 hours, resulted in a 95.0% yield of this compound. google.com

Another potential source for nickel recovery is the bleed-off electrolyte from copper electrorefining, which can contain up to 20 g/L of nickel. researchgate.net While direct synthesis of this compound from this stream is not extensively documented, the common practice involves either precipitation with aqueous ammonia (B1221849) or evaporative crystallization of nickel sulphate. researchgate.net The resulting nickel sulphate can then be readily converted to this compound.

Table 2: Recovery of this compound from Industrial Effluent

Effluent Source Initial Nickel (II) Concentration Reagents Added Yield

For lower-grade nickel ores, such as laterites, a pyrometallurgical process known as sulfation roasting can be employed. This method uses a sulphating agent, often ammonium sulphate, to convert the nickel compounds in the ore into water-soluble nickel sulphate, which can then be leached and processed.

The sulfation roasting process with ammonium sulphate offers several advantages, including lower corrosivity (B1173158) and operational simplicity compared to traditional acid roasting. google.com The key parameters influencing the efficiency of this process are the roasting temperature, the amount of ammonium sulphate added, the heating rate, and the holding time. doi.org

The process generally involves:

Mixing and Roasting: The nickel ore concentrate is mixed with ammonium sulphate and heated in a furnace. During roasting, the ammonium sulphate decomposes, and the resulting sulphur oxides react with the nickel in the ore to form nickel sulphate. google.comresearchgate.netdoi.org

Leaching: The roasted product, or calcine, is then leached with water to dissolve the nickel sulphate, leaving behind insoluble iron oxides and other gangue materials. google.comdoi.org

Solution Processing: The resulting nickel sulphate solution can then be further purified and crystallized to produce this compound by the addition of more ammonium sulphate.

Research on a nickel oxide-sulphide mixed ore concentrate demonstrated that optimal recovery of nickel could be achieved under specific roasting conditions. doi.org

Table 3: Optimal Conditions for Sulfation Roasting of Nickel Ore

Parameter Optimal Value
Roasting Temperature 650 °C
Ammonium Sulphate Addition (mass ratio) 200%
Heating Rate 10 °C/min

Under these conditions, a nickel recovery of 70% was achieved, along with high recoveries of cobalt (89%) and copper (90%), while iron extraction was kept to a minimum (2%). doi.org This demonstrates the excellent selectivity of the ammonium sulphate roasting process for separating non-ferrous metals from iron. doi.org

Synthesis of Doped and Mixed Crystalline Systems

The properties of this compound crystals can be tailored for specific applications by introducing dopants or by forming mixed crystals with other isomorphous salts. These modifications can influence the crystal's thermal stability, optical properties, and other physicochemical characteristics.

The synthesis of these advanced crystalline systems is often achieved through the slow evaporation of an aqueous solution at a constant temperature. emew.com For example, to grow doped crystals, a small amount of the doping agent is added to the aqueous solution containing stoichiometric amounts of nickel sulphate and ammonium sulphate.

A study on the synthesis of doped Tutton salts, the family to which this compound belongs, explored the effects of silver nitrate (B79036) (AgNO₃) and boric acid (H₃BO₃) as dopants. emew.comrsc.org The crystals were grown from an aqueous solution maintained at 40 °C. The precursor reagents included nickel sulphate hexahydrate, ammonium sulphate, and the respective dopant. emew.comrsc.org The presence of these dopants was found to influence the vibrational modes of the crystal lattice and, in some cases, enhance the thermal stability of the crystals. emew.comrsc.org

Mixed crystals can also be grown using a similar slow evaporation technique. nih.gov For instance, ammonium cobalt nickel sulphate hexahydrate ((NH₄)₂Co₀.₁₇Ni₀.₈₃(SO₄)₂·6H₂O) has been synthesized by cooling a solution containing both nickel and cobalt sulphates along with ammonium sulphate. healthscopefsk.com These mixed crystals often exhibit properties that are intermediate between the two parent salts or, in some cases, entirely new characteristics. healthscopefsk.com Another example is the synthesis of ammonium nickel-copper sulphate hexahydrate ((NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O) crystals, which have shown promise as materials for UV light filters. healthscopefsk.com

Table 4: Examples of Doped and Mixed this compound Crystals

Crystal System Dopant/Mixed Ion Synthesis Method
Silver-doped this compound Hexahydrate Silver Nitrate (AgNO₃) Slow evaporation at 40 °C
Boron-doped this compound Hexahydrate Boric Acid (H₃BO₃) Slow evaporation at 40 °C
Ammonium Cobalt Nickel Sulphate Hexahydrate Cobalt (Co) Cooling solution method

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single crystal and powder XRD methods have been employed to elucidate the precise structure of this compound.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous data for crystal structure determination. For this compound hexahydrate, SCXRD analysis reveals a structure built from distinct ionic components: an octahedral [Ni(H₂O)₆]²⁺ complex, tetrahedral SO₄²⁻ anions, and NH₄⁺ cations. These components are held together in a repeating three-dimensional lattice by an extensive network of hydrogen bonds. iucr.org The central nickel ion is coordinated by six water molecules, forming a nearly regular octahedron. iucr.org This coordination complex is a hallmark of Tutton's salts. The sulphate groups and ammonium ions are positioned in the interstitial spaces, linking the nickel-water complexes. iucr.org

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Powder X-ray Diffraction (PXRD) is a versatile technique used for phase identification and structural refinement of polycrystalline materials. scholarsresearchlibrary.com In this method, a powdered sample is exposed to an X-ray beam, generating a diffraction pattern characterized by a series of peaks at specific angles. wikipedia.org The resulting pattern serves as a fingerprint for the crystalline phase and can be compared with standard databases, such as the JCPDS (Joint Committee on Powder Diffraction Standards) files, to confirm the material's identity. researchgate.net

For detailed structural analysis of PXRD data, the Rietveld refinement method is employed. wikipedia.org This powerful technique involves fitting a calculated theoretical diffraction profile to the entire experimental pattern using a least-squares approach. wikipedia.orgcambridge.org The refinement process adjusts various parameters of a structural model—including lattice parameters, atomic positions, and peak shape functions—until the calculated pattern shows the best possible match to the measured data. wikipedia.orgnih.gov This method is particularly crucial for accurately determining structural details when single crystals of sufficient size or quality are unavailable and for handling patterns with overlapping reflections. wikipedia.org

Determination of Lattice Parameters and Crystal System

Consistent findings from X-ray diffraction studies establish that this compound hexahydrate crystallizes in the monoclinic system. iucr.orggoogle.comresearchgate.netresearchgate.net The space group is typically reported as P2₁/a or the equivalent standard setting P2₁/c. iucr.orgresearchgate.netresearchgate.net The lattice parameters, which define the dimensions and shape of the unit cell, have been determined with high precision. While minor variations exist between different studies, the values are in close agreement.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insight into the bonding and dynamics of the molecular groups within the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. The FTIR spectrum of this compound shows distinct absorption bands corresponding to the internal vibrations of the constituent water molecules, ammonium ions, and sulphate ions. researchgate.netscirp.org

The stretching vibrations of the water molecules are typically observed in the broad region between 3000 and 3600 cm⁻¹. researchgate.net The bending mode of the H₂O molecules appears around 1625-1684 cm⁻¹. researchgate.netscirp.org Vibrations of the sulphate (SO₄²⁻) group, which has a tetrahedral geometry, give rise to characteristic bands. The triply degenerate symmetric stretching mode (ν₃) is found near 1140 cm⁻¹, while another bending mode (ν₄) is observed around 631 cm⁻¹. scirp.org The ammonium (NH₄⁺) ion also contributes to the spectrum with its characteristic stretching and bending frequencies.

Raman Spectroscopy and Lattice Dynamics

Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations involving a change in polarizability. For Tutton's salts like this compound, Raman spectra provide detailed information on both the internal modes of the polyatomic ions and the external or lattice modes. nih.gov According to group theory for the P2₁/c space group, a total of 114 Raman-active modes (57A₉ + 57B₉) are predicted. nih.gov

The spectra reveal sharp, well-defined peaks corresponding to the vibrational modes of the SO₄²⁻ and NH₄⁺ tetrahedra, as well as the [Ni(H₂O)₆]²⁺ octahedron. nih.gov Low-frequency Raman scattering is particularly useful for studying the lattice dynamics, which involve the translational and rotational motions of the ionic units within the crystal. rsc.org These lattice vibrations, which appear at lower wavenumbers (typically below 300 cm⁻¹), are sensitive to the crystal structure and the nature of the intermolecular forces, including the hydrogen bonding network that stabilizes the entire crystal structure. nih.govstfc.ac.uk

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectrophotometry and Optical Transitions

The distinct bluish-green color of nickel ammonium sulfate, specifically its common hexahydrate form, is a direct consequence of electronic transitions within the d-orbitals of the nickel(II) ion. laboratorynotes.com The compound's crystal structure places the Ni²⁺ ion in an octahedral coordination environment, typically surrounded by six water molecules. laboratorynotes.comwikipedia.org This arrangement creates a ligand field that splits the d-orbitals into different energy levels.

The absorption of light in the visible and near-infrared regions of the electromagnetic spectrum promotes electrons from a lower energy d-orbital to a higher energy one. For the octahedral [Ni(H₂O)₆]²⁺ complex ion, three spin-allowed d-d transitions are typically observed, originating from the ³A₂g ground state. researchgate.net These transitions are responsible for the compound's characteristic UV-Vis-NIR absorption spectrum.

The optical transmission spectrum of ammonium nickel sulfate hexahydrate (ANSH) crystals is noted to be discontinuous, featuring several transmission peaks in the UV and NIR regions, specifically around 250 nm, 500 nm, 875 nm, and 1425 nm. researchgate.net This indicates significant absorption at other wavelengths, corresponding to the electronic transitions.

Table 1: Electronic Transitions in Aqueous Nickel(II) Ions
TransitionApproximate Wavelength (λmax)Region
³A₂g → ³T₂g~720 nmVisible (Red)/Near-Infrared
³A₂g → ³T₁g(F)~394 nmVisible (Violet)
³A₂g → ³T₁g(P)Shorter UV wavelengthsUltraviolet

Spectroscopic Analysis of Aqueous Solutions

When nickel ammonium sulfate hexahydrate is dissolved in water, the resulting solution contains the aquo complex [Ni(H₂O)₆]²⁺. wikipedia.org Spectroscopic analysis of these solutions using UV-Vis spectrophotometry reveals an absorption spectrum characteristic of this hydrated nickel(II) ion. researchgate.net The relationship between the concentration of the nickel ammonium sulfate solution and its absorbance at a specific wavelength is governed by the Beer-Lambert law. This principle has been experimentally verified for this compound, showing a direct, linear relationship between concentration and absorbance, which is fundamental for quantitative analysis.

Studies have recorded the absorption spectrum of aqueous nickel ammonium sulfate solutions at various wavelengths, confirming the presence of the key electronic transitions. researchgate.net For instance, measurements have been performed at a fixed wavelength of 720 nm, which corresponds to the broad absorption band of the ³A₂g → ³T₂g transition. researchgate.net The spectrum of the hydrated Ni(II) ion typically shows two main bands in the visible and near-UV range, with maximum absorption (λmax) values around 394 nm and a broader, less intense band in the 650-720 nm region. researchgate.net

Thermal Analysis and Decomposition Pathways

The thermal stability and decomposition of nickel ammonium sulfate hexahydrate have been investigated through various analytical techniques, providing insight into its degradation process upon heating.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For nickel ammonium sulfate hexahydrate, TGA reveals a multi-stage decomposition process. The initial and most significant mass loss corresponds to the dehydration of the salt. Research indicates that the onset of dehydration for ammonium nickel sulfate hexahydrate (ANSH) occurs at temperatures above 96.06°C. researchgate.net Another study places the dehydration temperature at approximately 132°C. ru.nl One detailed analysis identified the first stage of decomposition occurring in the range of 64-265°C, corresponding to the loss of five water molecules. scholarsresearchlibrary.com This initial step is a critical aspect of its thermal profile, showing a higher thermal stability compared to some other hydrated salts like nickel sulfate hexahydrate. researchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and decomposition by measuring temperature differences or heat flow between the sample and a reference. For nickel ammonium sulfate hexahydrate, these analyses show a significant endothermic peak corresponding to the dehydration process, where the salt absorbs energy to release its water of crystallization. ru.nl Following dehydration, further heating leads to more complex decomposition events. At higher temperatures, exothermic peaks may be observed, corresponding to the sulfation reactions and decomposition of the ammonium and sulfate components. mdpi.com

Investigations into Thermal Stability and Degradation Processes

Combining TGA and DTA/DSC data provides a comprehensive picture of the thermal degradation of nickel ammonium sulfate. The compound is stable under ambient conditions but decomposes upon significant heating. laboratorynotes.com The decomposition pathway proceeds as follows:

Dehydration: The initial step is the loss of the six molecules of water of hydration, which occurs in one or more stages, typically starting above 96°C and continuing up to around 265-407°C to form the anhydrous salt, (NH₄)₂Ni(SO₄)₂. researchgate.netscholarsresearchlibrary.com

Decomposition of Ammonium and Sulfate: Following complete dehydration, the anhydrous salt undergoes further decomposition at higher temperatures. This complex process involves the release of gaseous products, including ammonia (NH₃), nitrogen (N₂), and sulfur oxides (SOx). laboratorynotes.comnih.govakjournals.com

Formation of Final Residue: The ultimate solid product remaining after high-temperature decomposition is nickel oxide (NiO). laboratorynotes.comakjournals.com

This multi-stage decomposition highlights the compound's thermal characteristics, particularly its dehydration temperature and the nature of its subsequent breakdown into volatile gases and a stable metal oxide residue.

Microstructural and Surface Morphology Characterization

Nickel ammonium sulfate hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt belonging to the Tutton salt family. laboratorynotes.com These salts share a common monoclinic crystal structure. laboratorynotes.comresearchgate.net X-ray diffraction studies have confirmed that ammonium nickel sulfate hexahydrate crystallizes in the monoclinic space group P2₁/c. researchgate.net

Macroscopically, the compound forms deep-green or bluish-green prismatic crystals. laboratorynotes.comresearchgate.nethandbookofmineralogy.org The surface morphology of these crystals, when grown under controlled conditions, can be well-defined with flat facets characteristic of its monoclinic system.

Table 2: Crystallographic Data for Nickel Ammonium Sulfate Hexahydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c researchgate.net
Unit Cell Parameters researchgate.neta ≈ 6.2351 Å
b ≈ 12.451 Å
c ≈ 9.1798 Å
β ≈ 106.88°
Table 3: Compound Names Mentioned
Compound NameChemical Formula
Nickel Ammonium Sulfate Hexahydrate(NH₄)₂Ni(SO₄)₂·6H₂O
Nickel(II) SulfateNiSO₄
Nickel OxideNiO
AmmoniaNH₃

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of crystalline materials like this compound. SEM analysis reveals detailed three-dimensional images of the crystal surface by scanning it with a focused beam of electrons.

Studies on materials prepared using nickel sulphate and ammonium sulphate have demonstrated a range of morphological features. For instance, in systems involving the deposition of nickel, the resulting material morphology can present as agglomerates, where smaller particles cluster together. mdpi.com The surface can exhibit features such as lamellar (plate-like) or rod-shaped structures. mdpi.com In the context of electroless nickel plating where ammonium sulphate is used in the bath, the resulting coatings often display a surface characterized by fine, smooth nodules, which can be under a micron in size. wiley.com

The morphology of industrially produced nickel powders, which may involve ammonium sulphate in the process, can vary significantly. Desirable morphologies are often described as open and sponge-like, whereas less desirable forms can be bulky spheres with closing or closed structures. researchgate.net For electrodeposited Ni, Zn-alloys from sulphate-ammonium solutions, SEM has been used to study the surface morphology of the resulting coating. vsu.ru These observations are crucial for understanding the material's surface area and reactivity, which are influenced by particle shape, size distribution, and the degree of agglomeration.

Atomic Force Microscopy (AFM) for Surface Growth Modes

Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of surfaces, making it an indispensable tool for studying the growth mechanisms of crystals. nist.gov Unlike electron microscopy, AFM can be performed in various environments and provides quantitative data on surface roughness and feature dimensions. nist.gov

Investigations into nickel nucleation from ammoniacal solutions, including ammonium sulphate, show that AFM can characterize the initial stages of crystal growth. researchgate.net These studies reveal that electrodeposition can lead to the formation of a homogeneous granular film covering the substrate. researchgate.net AFM imaging allows for the analysis of nickel cluster population density and how it changes with varying conditions like temperature. researchgate.net

Detailed AFM studies on crystals with similar structures, such as certain coordinated Ni(II) complexes, have identified specific surface growth modes. mdpi.com These can include spiral growth, originating from screw dislocations on the crystal surface, and terraced nucleus growth, where growth proceeds layer-by-layer. mdpi.com The phase shift signal in AFM can also be used to distinguish different materials on a surface, revealing features not visible in standard topographic images. semanticscholar.org For Ni, Zn-alloys deposited from a sulphate-ammonium solution, AFM has been used to confirm the formation of a fine-crystalline nickel surface phase during modification. vsu.ru

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.orgscirp.org By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, this method provides a unique fingerprint of the crystal packing environment. rsc.org

For nickel-containing crystals, including Tutton salts like potassium nickel sulphate hexahydrate (K₂Ni(SO₄)₂(H₂O)₆), which are structural analogues of this compound, Hirshfeld analysis provides deep insights. researchgate.net The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to show intermolecular contacts that are shorter, longer, or equal to the van der Waals radii. nih.gov

Table 1: Representative Intermolecular Contact Contributions for a Nickel Tutton Salt (Analogue to this compound)
Interaction TypeReciprocal ContactsContribution (%)
Hydrogen BondsO···H / H···O~60-70%
Ion-Dipole / Dipole-IonK···O / K···H~10-15%
Dispersive ForcesH···H~5-10%
OtherVariousBalance

Note: The data in the table is representative of analogous Tutton salt structures, such as K₂Ni(SO₄)₂(H₂O)₆, as detailed in the literature. researchgate.net

Etching Studies for Crystalline Perfection Assessment

Etching is a valuable technique for assessing the crystalline perfection of a material by revealing surface and subsurface defects. researchgate.net The process involves treating a crystal surface with a specific chemical solvent (etchant), which preferentially dissolves the material at defect sites, such as dislocations, grain boundaries, and inclusions. umd.edu The resulting etch pits or patterns can be observed under a microscope, providing a map of the defect structure.

The selection of an appropriate etchant is crucial and often involves using the solvent from which the crystal was grown or specific acidic or basic solutions. researchgate.netinformaticsglobal.ai For instance, in studies of α-nickel sulphate hexahydrate, etching has been employed to assess crystalline perfection. researchgate.net While specific etchants for this compound are not detailed in the provided context, the methodology follows a general principle. The shape and density of the etch pits are indicative of the crystal's quality; a low density of well-defined, symmetrical pits typically signifies a high degree of crystalline perfection. researchgate.net Conversely, irregular patterns or a high density of pits can indicate a higher concentration of defects. researchgate.net This method serves as a critical link between the crystal growth conditions and the internal perfection of the final crystal. informaticsglobal.ai

Microhardness Measurements (e.g., Vickers)

Microhardness testing is a standard method for determining the mechanical strength and resistance of a material to plastic deformation. matweb.com The Vickers hardness test is a widely used technique for this purpose, particularly for brittle materials and thin layers. struers.comnih.gov The test involves indenting the material with a diamond pyramid indenter under a specific load for a set duration. matweb.com

The hardness value (HV) is calculated based on the applied load and the average length of the diagonals of the resulting indentation. struers.com The formula is:

HV = 1.8544 * (F / d²)

Where 'F' is the applied load in gram-force and 'd' is the average diagonal length in micrometers. struers.com

Table 2: Typical Parameters for a Vickers Microhardness Test
ParameterDescriptionTypical Range/Value
Indenter TypeThe shape of the diamond tip used for indentation.136° Square-based pyramid (Vickers)
Test Load (F)The force applied to the indenter.1 gf to 1000 gf (0.0098 N to 9.8 N)
Dwell TimeThe duration for which the load is applied.10 - 15 seconds
MeasurementThe physical dimension measured after indentation.Average of two diagonal lengths (d1, d2)

Computational Chemistry and Theoretical Modeling of Nickel Ammonium Sulphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study Tutton's salts, including nickel ammonium (B1175870) sulphate, providing detailed information on their electronic, structural, and energetic properties. researchgate.netuctm.edu

DFT calculations are instrumental in analyzing the electronic properties and band structure of nickel ammonium sulphate hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O). researchgate.net The electronic configuration of this complex crystal involves ionic fragments such as [Ni(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. researchgate.net The interactions within the crystal lattice are characterized by hydrogen bonds between the oxygen atoms of the SO₄ tetrahedra and the hydrogen atoms of the water molecules in the [Ni(H₂O)₆]²⁺ octahedra. researchgate.net

Theoretical studies using periodic ab-initio calculations based on DFT have been performed to determine the band structure of ammonium nickel sulfate (B86663) hexahydrate. researchgate.net These calculations help in understanding the material's optical and electronic properties, such as its potential application as an ultraviolet light filter. researchgate.net The analysis of the electronic structure provides a fundamental understanding of the bonding and charge distribution within the crystal. For instance, DFT calculations on related systems have been used to correlate bond lengths with atomic radii, showing that distances between atoms like Ni-O are consistent with theoretical predictions. uctm.edu

Table 1: Theoretical Electronic Properties of this compound and Related Complexes

Property System Finding Source(s)
Band Structure (NH₄)₂Ni(SO₄)₂·6H₂O First theoretical study of the band structure performed using DFT. researchgate.net
Bond Lengths Cs₂Ni(SeO₄)₂·4H₂O Calculated Ni-O bond length is approximately 1.968 Å. uctm.edu
Mean Ni-O Bond Length [Ni(H₂O)₆]²⁺ Calculated mean bond length is 2.093 Å. acs.org

The thermodynamic stability of this compound can be assessed through DFT calculations by determining properties like cohesive energy. Research indicates that (NH₄)₂Ni(SO₄)₂·6H₂O possesses a higher cohesive energy compared to its copper analogue, (NH₄)₂Cu(SO₄)₂·6H₂O. uctm.edu This is attributed to the smaller covalent radius of nickel compared to copper, leading to stronger interactions within the crystal lattice. uctm.edu

Energetic profiling using DFT is also crucial for understanding reaction pathways. The successive replacement of water ligands by ammonia (B1221849) in the [Ni(H₂O)₆]²⁺ complex, a key species in aqueous solutions, has been studied. acs.org These calculations show that each additional ammonia ligand increases the stabilization energy by approximately 7 ± 2 kcal mol⁻¹. acs.org This increased stability is associated with a greater extent of ligand-to-metal charge transfer. acs.org Furthermore, DFT can predict the thermodynamic favorability of complex reactions, such as sulfation, by calculating the adsorption energies and reaction energies of various intermediate steps. mdpi.com

Table 2: Calculated Energetic Properties for Nickel-Containing Systems

Parameter System/Process Value Finding Source(s)
Cohesive Energy (NH₄)₂Ni(SO₄)₂·6H₂O Higher than (NH₄)₂Cu(SO₄)₂·6H₂O Indicates greater thermodynamic stability. uctm.edu
Stabilization Energy [Ni(H₂O)₆₋ₙ(NH₃)ₙ]²⁺ Increases by ~7 kcal/mol per NH₃ Successive replacement of H₂O by NH₃ is energetically favorable. acs.org
O₂ Adsorption Energy O₂ on NiS (100) surface -1.81 eV The binding of two oxygen atoms to two nickel atoms is a stable configuration. mdpi.com

DFT calculations have been successfully employed to investigate the interfacial mechanisms of reactions involving nickel compounds and ammonium sulfate, particularly in the context of sulfation roasting for nickel extraction. mdpi.comscispace.comresearchgate.net This process involves heating a nickel-containing ore with ammonium sulfate to convert nickel oxides and sulfides into water-soluble nickel sulfate. mdpi.com

Studies have shown that ammonium sulfate promotes sulfation through two main pathways:

Direct Reaction: At lower temperatures (below 500 °C), ammonium sulfate can react directly with the nickel ore. scispace.com

Indirect Reaction: At higher temperatures, ammonium sulfate decomposes, increasing the partial pressure of SO₂. This SO₂ then reacts with intermediate metal sulfides like NiS. mdpi.comscispace.com

DFT was used to model the indirect reaction on a NiS (100) surface. mdpi.com The calculations revealed that the sulfation of NiS is achieved through the interaction with O₂ and SO₂ and is thermodynamically favored. mdpi.comscispace.com The mechanism involves the initial adsorption of O₂ onto the NiS surface, creating active sites for SO₂ to bind. mdpi.com The SO₂ can then interact with the adsorbed oxygen to form SO₃²⁻ species, which can lead to the formation of nickel sulfate. mdpi.com These theoretical investigations provide a molecular-level understanding of the sulfation process, which is critical for optimizing industrial applications. mdpi.com

Ab-initio Simulations and Molecular Dynamics

Ab-initio simulations, which are calculations based on first principles without empirical parameters, are frequently used in conjunction with DFT to study complex crystalline systems like this compound. researchgate.net These simulations provide fundamental insights into the structural and electronic properties of materials. For instance, ab-initio methods have been used to study the hydration of the sulfate ion, which is a key component of the this compound system. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of systems over time. While specific MD simulations focusing solely on the this compound crystal are not widely reported, the technique has been applied to related systems. Ab-initio MD simulations have been used to calculate fundamental properties of molten nickel-based alloys, such as molar volumes and diffusion rates. dtic.mil These simulations are crucial for understanding processes that occur at high temperatures. dtic.mil In the context of aqueous solutions, MD simulations could potentially model the diffusion of ions and the dynamics of complex formation and dissociation.

Crystal Void Analysis and Determination of Free Volume

Crystal void analysis is a computational technique used to understand the packing efficiency and intermolecular interactions within a crystal lattice. This analysis is often performed using Hirshfeld surfaces. nih.gov For Tutton's salts, which are known for their well-ordered structures, this analysis can quantify the empty space within the unit cell. researchgate.netnih.gov

In a study of a related mixed Tutton salt, (K₀.₈₆Na₀.₁₄)₂Ni(SO₄)₂(H₂O)₆, the unit cell was found to have a minimal void space of only 0.2%, indicating very strong and efficient atomic packing. researchgate.net For other complex salts, this analysis provides detailed metrics on the void volume and surface area. acs.org This information is valuable for understanding the stability of the crystal structure and its potential to accommodate guest molecules. The analysis for this compound would involve generating Hirshfeld surfaces to visualize and quantify the intermolecular contacts, primarily the extensive hydrogen bonding network, and to calculate the free volume within the crystal lattice. nih.gov

Table 3: Representative Data from Crystal Void Analysis of a Complex Salt

Parameter Value Description Source(s)
Void Volume 113.24 ų The total volume of empty space within the crystal packing. acs.org
Percentage of Voids 12.2% The percentage of the unit cell volume that is not occupied by the atoms. acs.org
Void Surface Area 380.03 Ų The surface area of the calculated void space. acs.org
Globularity 0.298 A measure of how spherical the void space is. acs.org
Asphericity 0.195 A measure of the deviation of the void shape from a sphere. acs.org

Note: Data is for a different organic salt and serves as an example of the parameters obtained from this type of analysis.

Chemical Modeling of Aqueous Solutions Containing this compound

Chemical modeling is a vital tool for understanding and predicting the behavior of complex aqueous solutions containing this compound, particularly in hydrometallurgical processes. bac-lac.gc.ca These solutions involve a sophisticated interplay of various ionic species, including the formation of nickel-ammine complexes ([Ni(NH₃)ₙ]²⁺). bac-lac.gc.caresearchgate.net

Models have been developed to predict the speciation, solubility, and extraction behavior of nickel in ammoniacal sulfate solutions. bac-lac.gc.cacdc.gov These models incorporate thermodynamic equilibrium data for all relevant reactions, such as:

Formation of nickel-ammine complexes. bac-lac.gc.ca

Ion association (e.g., between Ni²⁺ and SO₄²⁻). researchgate.net

Solubility equilibria of various solid phases, including this compound hexahydrate, (NH₄)₂Ni(SO₄)₂(H₂O)₆. bac-lac.gc.ca

The solubility of this compound hexahydrate is a critical parameter. Experimental data shows its solubility in water, and chemical models can be fitted to this data to predict behavior under a wider range of industrial conditions, such as varying temperatures and concentrations of other salts. bac-lac.gc.ca For instance, the presence of ammonium sulfate in the aqueous phase can decrease nickel extraction by solvent exchange methods due to the formation of stable nickel-ammine complexes, which reduces the concentration of free nickel ions available for extraction. researchgate.net Distribution-pH diagrams, often generated using thermochemical software, can visually represent the stability fields of different nickel species as a function of pH. researchgate.net These comprehensive models are invaluable for designing and optimizing industrial processes like selective crystallization and solvent extraction. bac-lac.gc.cacdc.gov

Speciation Diagrams of Nickel and Ammonium Complexes

The chemical speciation in aqueous solutions of this compound is complex due to the formation of various nickel-ammine complexes. bac-lac.gc.ca The distribution of these species is highly dependent on factors such as pH, temperature, and the total concentration of ammonia and nickel. Speciation diagrams, particularly distribution-pH diagrams, are crucial for visualizing the predominant nickel species under different conditions. researchgate.net

In ammoniacal solutions, nickel(II) ions can coordinate with ammonia molecules to form a series of complexes, such as [Ni(NH₃)]²⁺, [Ni(NH₃)₂]²⁺, [Ni(NH₃)₃]²⁺, [Ni(NH₃)₄]²⁺, [Ni(NH₃)₅]²⁺, and [Ni(NH₃)₆]²⁺. asianpubs.org The relative stability of these complexes dictates their prevalence in solution. Thermodynamic speciation calculations are used to construct diagrams that plot the fraction of each species as a function of solution parameters. nmfrc.org

For instance, in a typical this compound solution, four characteristic pH regions can be identified from a distribution-pH diagram researchgate.net:

pH 0-1.5: The free nickel ion (Ni²⁺) is the most stable species.

pH 1.5-8: A soluble, negatively charged nickel sulphate complex is predominant.

pH 8-12: A series of nickel-ammonia complexes become the dominant species.

Above pH 12: Nickel hydroxides may precipitate.

The construction of these diagrams relies on thermodynamic equilibrium constants and mass balance equations for both the metal and the ligands. asianpubs.org These models are essential for various applications, including hydrometallurgical processes where the selective recovery of nickel is dependent on controlling the solution chemistry. bac-lac.gc.calut.firesearchgate.net

Table 1: Predominant Nickel Species at Varying pH in an Ammoniacal Sulphate System

Prediction of Solid-Liquid and Solid-Vapour-Liquid Equilibria

Predicting the phase behavior of this compound systems is critical for process design and optimization, particularly in industrial applications like hydrometallurgy. bac-lac.gc.ca The presence of mixed electrolytes in aqueous solutions leads to strong non-ideality and complex phase equilibria. bac-lac.gc.ca

Solid-Liquid Equilibria (SLE) Theoretical models are employed to predict the solubility of this compound and related salts under various conditions. The formation of the double salt, ammonium nickel sulphate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), is a key feature of these systems. bac-lac.gc.caresearchgate.net The solubility of this salt, along with other species like nickel sulphate hydrates (NiSO₄·7H₂O and NiSO₄·6H₂O), can be modeled as a function of temperature and solution composition. bac-lac.gc.ca

Thermodynamic models, such as the Pitzer ion interaction model, can be used to represent the non-ideal behavior of these concentrated electrolyte solutions and accurately predict solubilities. researchgate.net These models require fitting interaction parameters from experimental solubility data. bac-lac.gc.ca

Solid-Vapour-Liquid Equilibria (SLVE) In systems where a gas phase is present, such as in ammonia leaching processes, the prediction of solid-vapour-liquid equilibria becomes necessary. bac-lac.gc.ca The Mixed Solvent Electrolyte (MSE) model, available in software like OLI Systems, is a powerful tool for this purpose. bac-lac.gc.ca This model can correlate ion interaction parameters with temperature and solution composition to predict the solubility of gases (like ammonia) and solids in the aqueous solution simultaneously. bac-lac.gc.ca

The MSE model has been successfully used to predict total pressure versus ammonia molality in solutions containing ammonium sulphate, which is crucial for designing and controlling processes like ammonia distillation for nickel recovery. bac-lac.gc.ca The accuracy of these predictions relies on a comprehensive database of thermodynamic properties and interaction parameters, which often needs to be supplemented with new experimental data, especially for industrially relevant temperature ranges. bac-lac.gc.ca

Table 2: Solubility of Ammonium Nickel Sulphate Hexahydrate in Water

Note: The data in this table is illustrative and based on typical solubility trends. Actual values can be found in referenced literature. bac-lac.gc.ca

Development of Micro-Kinetic Models for Electrochemical Processes

Micro-kinetic modeling is a "bottom-up" approach that connects atomistic-scale phenomena to macroscopic observables like reaction rates and efficiencies in electrochemical systems. nsf.gov This methodology is particularly valuable for understanding the complex mechanisms of nickel electrodeposition from solutions containing this compound.

The development of a micro-kinetic model begins with proposing a detailed reaction mechanism consisting of elementary steps, including adsorption, desorption, and charge transfer reactions. nsf.govdtu.dk For the electrochemical reduction of nickel, these models often treat the process as a multi-step reaction involving adsorbed intermediates on the electrode surface. researchgate.netimperial.ac.uk

A plausible reaction pathway for nickel reduction from an aqueous solution involves the formation of an adsorbed nickel intermediate, which competes for active sites on the electrode surface with other species like adsorbed hydrogen. imperial.ac.uk The kinetics of each elementary step are described by rate equations that depend on factors such as electrode potential, temperature, and the concentrations of reactants and intermediates.

By solving the system of equations that describe the rates of all elementary steps under steady-state conditions, the model can predict key performance indicators, including:

Nickel reduction rates

Current efficiencies

The influence of operating parameters like pH and electrode potential on the deposition process researchgate.netimperial.ac.uk

These models can be validated by fitting unknown kinetic parameters to experimental data. researchgate.net While specific micro-kinetic models for the this compound system are a subject of ongoing research, the principles established from studies on similar systems, such as nickel sulfamate (B1201201) solutions, provide a strong foundation. researchgate.netimperial.ac.uk Such models are instrumental in the rational design of electrocatalysts and the optimization of electrochemical processes for nickel recovery and plating. dtu.dkwisc.edu

Table 3: List of Compound Names

Advanced Applications and Functional Material Development

Optical and Photonic Technologies

The unique optical transmission characteristics of nickel ammonium (B1175870) sulfate (B86663) crystals, particularly in its hexahydrate form, make it a valuable material for photonic applications, especially in the ultraviolet spectrum.

Single crystals of nickel ammonium sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), also known as ANSH, are excellent materials for filtering ultraviolet (UV) light. researchgate.net They are particularly effective for use in solar-blind optical systems and sensing devices. researchgate.net These systems are designed to detect artificial UV sources, such as the light emitted from a missile's exhaust plume, while remaining insensitive to natural UV radiation from the sun, moon, and stars. researchgate.net

ANSH crystals belong to a family of materials known as Tutton's salts, which have been extensively investigated for these applications. researchgate.netresearchgate.net Research has demonstrated that ANSH single crystals exhibit high transmittance in the UV region, with a specific transmission peak around 250 nm that has a high efficiency and a narrow spectral bandwidth. researchgate.net This property is crucial for creating band-pass or rejection filters that operate effectively in the UV spectrum. researchgate.net

A significant advantage of ANSH over other materials like nickel sulfate hexahydrate (NiSO₄·6H₂O) is its superior thermal stability. Thermogravimetric analysis shows the dehydration temperature for ANSH crystals is above 96.06°C, which is considerably higher than that of standard nickel sulfate hexahydrate. researchgate.net In an enclosed system, these crystals can withstand temperatures as high as 125°C without deteriorating, a critical requirement for modern missile warning systems. researchgate.net Furthermore, the crystals possess favorable mechanical properties that allow them to be machined and polished with greater ease than many comparable materials. researchgate.net

The table below summarizes the key properties of Nickel Ammonium Sulfate Hexahydrate for UV filter applications.

PropertyValue / DescriptionSource(s)
Chemical Formula (NH₄)₂Ni(SO₄)₂·6H₂O researchgate.net
Crystal System Monoclinic researchgate.net
UV Transmittance Peak ~250 nm researchgate.net
Dehydration Temperature > 96.06 °C researchgate.net
Application Ultraviolet light filters, Solar-blind sensors researchgate.netresearchgate.net

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light, which is prominent at high light intensities, such as those from lasers. youtube.com Third-order NLO effects are described by the third-order nonlinear optical susceptibility, χ⁽³⁾, which governs phenomena like the intensity-dependent refractive index and third-harmonic generation. researchplateau.comunm.edu The Z-scan technique is a widely used method to measure the sign and magnitude of the real and imaginary parts of χ⁽³⁾. researchplateau.com

While direct studies specifically measuring the nonlinear optical properties of pure nickel ammonium sulfate crystals are not prominent in the surveyed literature, research on the closely related α-nickel sulphate hexahydrate (α-NSH) provides significant insights. Studies on α-NSH reveal that the presence of ammonium (NH₄⁺) ions as impurities during crystal growth can lead to the formation of the double salt (NH₄)₂Ni(SO₄)₂·6H₂O. researchgate.net

Z-scan studies performed on α-NSH crystals using a He-Ne laser (632.8 nm) have determined its third-order NLO properties. researchgate.net The experiments show that the material exhibits a negative nonlinear refractive index (n₂), indicating a self-defocusing effect. researchgate.netresearchgate.net This defocusing is attributed to thermal effects arising from the absorption of the laser radiation. researchgate.net The key NLO parameters for α-NSH are summarized below.

NLO ParameterDescriptionValue for α-NSHSource(s)
Nonlinear Refractive Index (n₂) Describes the intensity-dependent change in refractive index.Negative sign, indicating self-defocusing. researchgate.netresearchgate.net
Nonlinear Absorption Coefficient (β) Describes the intensity-dependent change in absorption.- researchgate.net
Third-order Susceptibility (χ⁽³⁾) Represents the material's overall third-order nonlinear response.Calculated from n₂ and β. researchgate.net

Second Harmonic Generation (SHG) is an NLO process where light of a specific frequency is converted to light with double that frequency. This phenomenon only occurs in materials that lack inversion symmetry (i.e., are non-centrosymmetric). cfel.de While some sulfate salts are used as reference materials for SHG, specific studies detailing the SHG efficiency of nickel ammonium sulfate were not found in the surveyed literature. nih.govresearchgate.net

Catalysis and Reaction Media Studies

Nickel ammonium sulphate, a member of the Tutton's salt family, is gaining recognition for its utility in catalysis and as a medium for studying complex chemical reactions. chemimpex.com Its properties as a readily available and stable source of nickel(II) ions make it a valuable compound in various catalytic applications, from organic synthesis to the study of bio-inorganic processes. chemimpex.com

This compound as a Catalyst in Organic Synthesis (e.g., Schiff Base Synthesis)

This compound has proven to be an effective and environmentally friendly catalyst in organic synthesis, particularly for the formation of Schiff bases. journalijar.comresearchgate.net Schiff bases, compounds containing a carbon-nitrogen double bond, are important intermediates in the synthesis of various biologically active compounds.

Researchers have developed a rapid and facile method for synthesizing a range of Schiff bases using this compound (also referred to as Ammonium Nickel Sulfate or ANS) as a catalyst. journalijar.comresearchgate.net The reaction typically involves the condensation of anilines and benzaldehydes. A key advantage of this method is its efficiency and selectivity, providing good to excellent yields in a short amount of time with a simple work-up procedure. journalijar.comresearchgate.net The process is also environmentally benign, utilizing a green solvent system of methanol (B129727) and water. journalijar.comresearchgate.net Notably, the catalytic activity is selective for benzaldehydes, with ketones like acetophenone (B1666503) failing to react under the same conditions. journalijar.comresearchgate.net

The use of this compound as a catalyst has also been explored in other organic transformations, such as the transesterification of β-keto esters. ajgreenchem.com In comparative studies, it has been shown to be an efficient catalyst for these reactions, particularly under solvent-free microwave conditions, which offer reduced reaction times and moderate yields. ajgreenchem.com

Table 1: Catalytic Efficiency of this compound in Schiff Base Synthesis

EntryAniline DerivativeBenzaldehyde DerivativeReaction TimeYield (%)Reference
1AnilineBenzaldehyde5 min95 researchgate.net
24-ChloroanilineBenzaldehyde7 min96 researchgate.net
34-NitroanilineBenzaldehyde10 min92 researchgate.net
4Aniline4-Chlorobenzaldehyde6 min94 researchgate.net
5Aniline4-Hydroxybenzaldehyde8 min90 researchgate.net

Biomimetic Studies of Nickel-Dependent Metallohydrolases

While direct use of this compound in biomimetic studies is not extensively documented, its role as a precursor for nickel(II) ions is crucial in synthesizing model complexes that mimic the active sites of nickel-dependent metallohydrolases. frontiersin.orgnih.gov These enzymes play vital roles in biological systems, and understanding their function is a significant area of research. researchgate.net

One area of focus is the development of functional models for nickel-containing phosphoesterase enzymes. frontiersin.orgnih.gov Researchers have synthesized dinickel(II) complexes using nickel(II) acetate (B1210297) (for which this compound can be a precursor) to study the hydrolysis of phosphoester substrates. frontiersin.orgnih.gov For instance, a dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) (HL1) was prepared and shown to be catalytically active in the hydrolysis of bis(2,4-dinitrophenyl)phosphate (BDNPP). frontiersin.orgnih.gov

These studies provide insights into the potential mechanisms of the natural enzymes, suggesting that hydrolysis may occur via nucleophilic attack on the substrate by a hydroxido moiety bound to the nickel center. frontiersin.orgnih.gov The Fe(III)Ni(II) form of purple acid phosphatase (PAP) is a notable example of a metallohydrolase that can accommodate Ni(II) and maintain its function. frontiersin.org The synthesis and characterization of such biomimetic complexes are essential for elucidating the structure-function relationships in these complex biological catalysts. frontiersin.orgnih.gov

Design and Engineering of Doped and Mixed Crystal Systems

The crystalline structure of this compound, a Tutton's salt, allows for extensive modification through doping and the formation of mixed crystals. acs.orgnih.gov These engineered materials can exhibit enhanced or entirely new properties, making them suitable for advanced functional applications. acs.orgnih.govmdpi.com Tutton's salts have a general formula M'₂M''(XO₄)₂·6H₂O, where M' is a monovalent cation (like NH₄⁺) and M'' is a divalent metal ion (like Ni²⁺). mdpi.comnih.govmdpi.com The structure consists of [M''(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and M'⁺ ions linked by a network of hydrogen bonds. nih.gov

Influence of Dopants on Spectroscopic and Thermal Properties

Introducing dopants into the this compound crystal lattice can significantly alter its spectroscopic and thermal characteristics. acs.orgnih.gov Studies have investigated the effects of doping with substances like silver nitrate (B79036) (AgNO₃) and boric acid (H₃BO₃). acs.orgnih.gov

Spectroscopic Properties: Doping influences the vibrational modes of the molecular groups within the crystal, such as the SO₄²⁻ tetrahedra and the Ni(H₂O)₆²⁺ octahedra. acs.orgnih.gov Raman and infrared spectroscopy studies on doped crystals revealed shifts in the vibrational bands. For example, in silver-doped this compound hexahydrate (ANiSH:Ag) and boron-doped this compound hexahydrate (ANiSH:B), the symmetric stretching mode (ν₁) of the SO₄²⁻ group showed a noticeable shift compared to the pure crystal. nih.gov This indicates that the dopants interact with the existing molecular structure, altering the bond energies. nih.gov

Thermal Properties: Doping has been shown to enhance the thermal stability of this compound. acs.orgnih.gov Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that the initial dehydration temperature of the doped crystals is higher than that of the pure compound. nih.gov For instance, the dehydration temperature of pure (NH₄)₂Ni(SO₄)₂·6H₂O is 96°C, whereas for ANiSH:B and ANiSH:Ag, this temperature increases by 39°C and 36°C, respectively. nih.gov This increased stability is attributed to the dopants filling empty spaces in the crystal lattice, which strengthens intermolecular interactions. acs.orgnih.gov

Table 2: Thermal Decomposition Data for Pure and Doped this compound

CompoundDehydration Start (°C)Increase in Stability (°C)Reference
(NH₄)₂Ni(SO₄)₂·6H₂O (Pure)96- nih.gov
ANiSH:B (Boron-doped)13539 nih.gov
ANiSH:Ag (Silver-doped)13236 nih.gov

Mixed Tutton's Salts for Enhanced or Novel Functionalities

Creating mixed Tutton's salts, where two or more different metal ions occupy the divalent M'' site or the monovalent M' site, is a strategy to tailor material properties. mdpi.comnih.gov this compound can be co-crystallized with other Tutton's salts, such as those containing cobalt, copper, or zinc, in any proportion. nih.govcrystalls.info

These mixed crystal systems can exhibit intermediate or entirely novel properties compared to their individual components. mdpi.com For example, the growth of ammonium nickel-cobalt (B8461503) sulphate hexahydrate crystals has been explored for applications in UV light filters. rsc.orgresearchgate.net Similarly, mixed crystals of ammonium nickel-copper sulphate hexahydrate have shown high transmittance in the UV region, making them promising for UV sensors. researchgate.net The ability to form mixed salts allows for the fine-tuning of optical, thermal, and magnetic properties for specific applications. mdpi.com One study demonstrated the crystallization of a mixed Tutton salt with the composition (NH₄)₀.₈₅K₁.₁₅Ni(SO₄)₂(H₂O)₆, which exhibited a high dehydration enthalpy, potentially valuable for thermochemical energy storage. mdpi.com

Control of Metal Separation in Co-crystallization Processes

The principle of co-crystallization of Tutton's salts has been effectively applied in hydrometallurgical processes, such as the recovery of valuable metals from spent lithium-ion batteries. rsc.orgresearchgate.net A significant challenge in battery recycling is the separation of nickel and cobalt, which have similar chemical properties.

A facile method has been developed to separate these metals by co-crystallizing them as mixed Tutton's salts, (NH₄)₂Ni/Co(SO₄)₂·6H₂O. rsc.orgresearchgate.net The separation is controlled by key process parameters, primarily temperature and the concentration of ammonium sulphate. rsc.orgresearchgate.net Thermodynamic modeling and experimental results have shown that the solubility of the nickel and cobalt Tutton's salts is different and can be manipulated. rsc.org

Specifically, nickel-rich Tutton's salts can be preferentially precipitated at moderately elevated temperatures (e.g., 30–45°C), while cobalt-rich salts are formed at lower temperatures (e.g., 2–9°C). researchgate.net By carefully controlling the temperature and the amount of ammonium sulphate added to the leachate solution, a high degree of separation can be achieved, recovering up to 99% of the nickel and 89% of the cobalt in distinct crystalline fractions. rsc.orgresearchgate.net This process represents an efficient method for metal separation, reducing chemical waste and avoiding the use of organic solvents. researchgate.net

Solution Chemistry, Transport Phenomena, and Interfacial Science

Comprehensive Solubility and Phase Equilibria Studies

The solubility and phase behavior of nickel ammonium (B1175870) sulfate (B86663) are fundamental to its applications in areas such as electroplating and crystallization processes. laboratorynotes.comgoogle.com

The solubility of nickel ammonium sulfate in water is highly dependent on temperature, increasing significantly as the temperature rises. This property is crucial for processes like crystallization, where controlling the temperature can be used to maximize the yield of the salt from a solution. google.com For instance, to enhance the product yield, crystallization is often carried out at temperatures below 40°C, with the lower limit determined by the freezing point of the solution, around -5°C. google.com

The following table presents the solubility of nickel ammonium sulfate in water at various temperatures, compiled from experimental data.

(Data sourced from Mullin, J. W., & Osman, M. M. (1967). Diffusivity, density, viscosity, and refractive index of nickel ammonium sulfate aqueous solutions) acs.org

The presence of impurities and co-solutes can significantly alter the solubility of nickel ammonium sulfate. A common co-solute is ammonium sulfate, which is often added in excess to reduce the solubility of the double salt and promote its precipitation. This "common ion effect" is a key principle in the industrial production and purification of nickel ammonium sulfate. google.com The solubility of nickel ammonium sulfate decreases rapidly with an increasing concentration of ammonium sulfate. google.com For example, while the salt is very soluble in a 5% ammonium sulfate solution, its solubility is reduced to about 0.1 gram of nickel per liter in a 20-25% ammonium sulfate solution.

Other ions can also influence the phase equilibria. For instance, cobalt is a common impurity in nickel processing. Nickel and cobalt ammonium sulfates are structurally similar and can form solid solutions, represented by the formula (NH₄)₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O, where x can range from 0 to 1. This co-crystallization behavior is an important consideration in the separation and purification of nickel and cobalt salts.

Complex Formation and Speciation Dynamics in Multi-component Systems

In aqueous solutions, the nickel(II) ion exists as the aquo complex, [Ni(H₂O)₆]²⁺. wikipedia.org However, in the presence of other ligands, such as ammonia (B1221849), complex formation occurs, leading to a change in the speciation of nickel in the solution. The formation of nickel ammine complexes, such as [Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺, is a critical aspect of the solution chemistry, particularly in hydrometallurgical processes involving ammoniacal solutions. wikipedia.orgresearchgate.net

Ion Exchange Mechanisms in Complexing Aqueous Environments

Ion exchange is a significant process for the recovery and purification of nickel from solutions, often in the presence of complexing agents like ammonia and sulfate. In ammoniacal ammonium sulfate solutions, the uptake of nickel by chelating ion exchange resins, such as those with iminodiacetate (B1231623) groups, is enhanced by complex formation. researchgate.netlut.fi

The mechanism involves several competing equilibria. Under acidic conditions at elevated temperatures (e.g., 80°C), sulfate complexes with protons more effectively than with nickel, which favors the uptake of nickel by the resin. researchgate.net In near-neutral ammoniacal solutions (around pH 7), the competition from H⁺ ions is minimal, and the selectivity for Ni²⁺ over NH₄⁺ is high, leading to efficient nickel uptake. researchgate.netlut.fi In this environment, the complexation of nickel with ammonia prevents precipitation and maintains nickel in a form that is favorable for ion exchange. researchgate.net Therefore, the presence of ammonia and sulfate as complexing agents directly influences the ion exchange equilibrium, making the conditions more favorable for the selective removal of nickel from multi-component streams. researchgate.net

Characterization of Transport Properties in Aqueous Solutions (e.g., Diffusion, Viscosity)

The transport properties of nickel ammonium sulfate solutions, such as diffusion, viscosity, and density, are essential for the design and optimization of chemical processes like crystallization and electroplating. These properties are dependent on both the concentration of the salt and the temperature of the solution.

Research has shown that the diffusivity of nickel ammonium sulfate decreases rapidly as concentration increases in dilute solutions, but this dependence becomes much less pronounced in more concentrated solutions. acs.org The viscosity and density of the solutions, conversely, increase with increasing concentration. acs.org Temperature also plays a role, with viscosity generally decreasing as temperature rises. acs.org

The following tables provide experimental data on the transport properties of aqueous nickel ammonium sulfate solutions at 25°C.

Table 1: Diffusivity of Nickel Ammonium Sulfate in Aqueous Solution at 25°C

(Data sourced from Mullin, J. W., & Osman, M. M. (1967). Diffusivity, density, viscosity, and refractive index of nickel ammonium sulfate aqueous solutions) acs.org

Table 2: Density and Viscosity of Nickel Ammonium Sulfate Solutions at 25°C

(Data sourced from Mullin, J. W., & Osman, M. M. (1967). Diffusivity, density, viscosity, and refractive index of nickel ammonium sulfate aqueous solutions) acs.org

Future Research Directions and Emerging Paradigms in Nickel Ammonium Sulphate Research

Integration of Advanced Characterization with In-situ Techniques

To fully understand and optimize the performance of nickel ammonium (B1175870) sulphate in applications like batteries, researchers are increasingly integrating advanced, real-time characterization methods. Operando techniques, which monitor materials under actual operating conditions, are particularly vital. biologic.net For instance, operando synchrotron-based X-ray diffraction (XRD) allows for the real-time observation of crystallographic changes within nickel-rich cathodes during a battery's charge and discharge cycles. frontiersin.org

This powerful technique can reveal spatial variations in the state of charge across an electrode, identify the formation of different phases ("active," "intermediate," and "fatigued"), and elucidate degradation mechanisms that lead to capacity fade. biologic.netfrontiersin.org By tracking shifts in XRD peak intensities and lattice parameters, scientists can gain fundamental insights into the intercalation and deintercalation of ions within the crystal structure. biologic.net Such detailed analysis is crucial for designing more durable and efficient energy storage devices. biologic.net

Synergistic Experimental and Computational Research Frameworks

The integration of computational modeling with experimental research provides a powerful framework for accelerating the discovery and optimization of materials. Thermodynamic modeling, for example, allows for the prediction of material properties and process outcomes, thereby guiding experimental efforts and reducing the need for extensive trial-and-error. bac-lac.gc.ca

In the context of nickel ammonium sulphate, the Mixed Solvent Electrolyte (MSE) model has been used to predict thermodynamic properties such as solubility and solid-liquid-vapour equilibria in complex aqueous systems containing various metal sulphates and ammonia (B1221849). bac-lac.gc.ca These models are developed by correlating ion interaction parameters with experimental data from the literature, including mean activity, heat capacity, and solubility. bac-lac.gc.ca This synergy allows researchers to simulate and optimize hydrometallurgical processes for nickel recovery and purification. bac-lac.gc.ca Such computational tools are invaluable for predicting the behavior of multicomponent solutions under diverse industrial conditions where experimental measurements may be difficult or unavailable. bac-lac.gc.ca

Table 2: Synergistic Experimental and Computational Framework

Component Role in Research Examples of Application
Experimental Research Provides empirical data on material properties and process behavior. Measuring the solubility of this compound at different temperatures; Characterizing crystal structures using XRD. scholarsresearchlibrary.combac-lac.gc.ca
Computational Modeling Predicts thermodynamic properties and simulates complex systems to guide experiments. Using the Mixed Solvent Electrolyte (MSE) model to calculate phase stability and solubility in multicomponent solutions. bac-lac.gc.ca
Synergistic Outcome Accelerated material design and process optimization with a deeper fundamental understanding. Predicting optimal conditions for selective crystallization of nickel salts from industrial leachates, validated by targeted experiments. researchgate.net

Tailoring Material Properties for Specific High-Performance Technologies

Research is intensely focused on tailoring the properties of nickel compounds, including this compound, for specific high-performance applications, most notably in the energy sector. The global demand for high-purity, battery-grade nickel sulphate is increasing rapidly due to its critical role in the cathodes of lithium-ion batteries, such as Nickel Manganese Cobalt (NMC) and Nickel Cobalt Aluminum (NCA) chemistries. researchandmarkets.comvtt.fi The purity of the nickel salt is paramount, as even small amounts of impurities can lead to overheating and reduced battery cycle life. digitellinc.com

Future work will continue to focus on optimizing crystallization processes to produce large, high-purity crystals suitable for battery manufacturing. digitellinc.com Beyond batteries, this compound serves as a precursor for synthesizing nickel-based catalysts used in electroplating for uniform coating and corrosion resistance. chemiis.com Furthermore, derived materials like nickel sulfides are being investigated for their performance in supercapacitors and for electrocatalytic applications such as water splitting for hydrogen production. nih.govresearchgate.net

Table 3: Tailored Properties of Nickel Compounds for High-Performance Applications

Application Key Material Property Desired Outcome
Lithium-Ion Batteries Ultra-high purity of nickel sulphate. researchandmarkets.comdigitellinc.com High energy density, longer cycle life, improved safety. researchandmarkets.com
Electroplating Stable source of nickel ions in solution. chemiis.comlaboratorynotes.com Uniform surface coating, enhanced hardness, and corrosion resistance. chemiis.com
Supercapacitors High specific capacitance and power density. nih.govresearchgate.net Efficient and rapid energy storage and delivery.
Electrocatalysis (Water Splitting) Low overpotential for hydrogen evolution reaction (HER). nih.gov Efficient production of hydrogen gas from water.

Contributions to Circular Economy Principles and Sustainable Chemistry

In alignment with global sustainability goals, significant research is directed towards integrating this compound into a circular economy. This involves developing methods to recover and recycle nickel from various industrial waste streams, reducing environmental impact and reliance on primary mining. researchgate.net Hydrometallurgical processes are being refined to extract nickel from spent batteries, used catalysts, and other industrial wastes. researchgate.netumsida.ac.id These processes can convert recovered nickel into high-purity nickel salts, including this compound, for reuse in high-value applications. google.com

A particularly innovative approach is "agromining" (or phytomining), which uses hyperaccumulator plants to extract nickel from metal-rich soils. researchgate.netresearchgate.net The biomass from these plants is harvested and ashed, and the nickel is then leached out and synthesized into high-purity ammonium nickel sulphate hexahydrate. researchgate.netresearchgate.net This method presents a sustainable, bio-based route for metal recovery. Additionally, processes like bioleaching are being employed in primary production to lower the carbon footprint compared to traditional methods. terrafame.com These strategies underscore a shift towards more sustainable and circular chemical production. terrafame.com

Q & A

Q. What advanced modeling approaches predict the environmental fate of this compound in aquatic systems?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation factors (BCF). Validate with mesocosm studies tracking nickel speciation (e.g., diffusive gradients in thin films, DGT) in ammonium-rich sediments. Account for ligand competition between sulfate and natural organic matter .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.